molecular formula C11H9FN2O B2624915 1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one CAS No. 940841-92-9

1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B2624915
CAS No.: 940841-92-9
M. Wt: 204.204
InChI Key: IGZFTEFTDFAABQ-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The systematic name 1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one follows IUPAC rules for substituted acetophenones. The parent structure is ethanone (acetyl group) attached to a benzene ring. Substituents are numbered to minimize locants:

  • Fluoro at position 2
  • 1H-imidazol-1-yl at position 6

The prefix 1H denotes the tautomeric form of imidazole, where the hydrogen resides on the first nitrogen. This naming convention distinguishes it from analogs like 1-[2-fluoro-6-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one, which includes a methyl group on the imidazole ring.

Table 1: Key Nomenclature Data
Property Value Source
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
CAS Registry Number Not explicitly listed (see Note)
SMILES CC(=O)c1c(F)cccc1n1cncc1
InChIKey IGZFTEFTDFAABQ-UHFFFAOYSA-N

Note: While CAS numbers for closely related compounds exist (e.g., 1696741-51-1 for a positional isomer), the exact CAS for this derivative remains unspecified in available literature.

Molecular Geometry and Conformational Analysis

X-ray crystallography of analogous fluoroaryl-imidazole derivatives reveals critical geometric parameters:

  • Planarity : The phenyl and imidazole rings are typically planar, with root-mean-square (RMS) deviations ≤0.004 Å.
  • Dihedral Angle : The rings adopt a near-perpendicular arrangement (dihedral angle = 87.5°±0.5°), minimizing steric clashes between ortho substituents.
  • Bond Lengths :
    • C=O (acetyl): 1.215–1.221 Å
    • C–F (fluoro): 1.343–1.349 Å
    • Imidazole C–N: 1.315–1.328 Å
Figure 1: Predicted Conformation
      O
      ||
C1—C6—C5—C4—C3—C2  
 |        |  
F        N—Imidazole  

Hydrogen bonds (C–H···N) stabilize crystal packing along the a-axis.

Comparative Analysis with Related Fluoroaryl-Imidazole Derivatives

Table 2: Structural and Electronic Comparisons
Compound Substituents Molecular Weight (g/mol) Dihedral Angle (°) LogP*
This compound –F (C2), –Imidazole (C6) 204.20 87.5 1.82
1-[5-Fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one –F (C5), –Imidazole (C2) 204.20 89.3 1.79
1-[2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one –F (C2), –Me-Imidazole (C6) 218.23 86.8 2.15

Key Observations:

  • Substituent Position : Fluorine at C2 (vs. C5) reduces steric hindrance between the acetyl group and imidazole.
  • Methyl Addition : A 2-methyl group on the imidazole ring increases hydrophobicity (LogP +0.33).
  • Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the phenyl ring, enhancing electrophilic substitution reactivity at C4.

Properties

IUPAC Name

1-(2-fluoro-6-imidazol-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)11-9(12)3-2-4-10(11)14-6-5-13-7-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZFTEFTDFAABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group or the imidazole ring, leading to different reduced forms of the compound.

    Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluoro-substituted phenyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Weight (g/mol) Substituent Positions Purity Key Data/Applications References
1-[2-Fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one 940841-92-9 204.20 2-F, 6-imidazole 95% Used in medicinal chemistry libraries
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one Reference284 186.22 (C11H10N2O) 4-imidazole N/A Precursor for chalcone derivatives
1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-one Not provided ~204 (estimated) 3-imidazole High Available in bulk quantities
1-[6-(1H-Imidazol-1-yl)pyridin-3-yl]ethan-1-one 343-69-1 215.13 Pyridine ring N/A Structural analog with heterocyclic variation

Key Observations :

  • Substituent Position Effects: The 2-fluoro-6-imidazole substitution in the target compound introduces steric hindrance and electronic asymmetry compared to the para-substituted imidazole (4-position) in 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one. This asymmetry may enhance selectivity in biological interactions or catalytic applications.
  • Heterocyclic Variations :

    • Replacing the phenyl ring with a pyridine ring () introduces a nitrogen atom into the aromatic system, modifying electronic properties (e.g., increased polarity) and binding affinity in coordination chemistry.

Table 2: Reactivity Comparisons

Compound Key Reactions/Applications Findings References
This compound Potential precursor for antifungal agents Fluorine may enhance metabolic stability in drug candidates
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one Enaminone synthesis (e.g., with DMF-DMA) Used to generate dihydropyrimidinones via Biginelli reactions
2-(Dimethyl(oxo)-λ⁶-sulfanylidene) derivatives (e.g., 1f) Catalytic applications (Ru-catalyzed synthesis) Higher melting points (137–138°C) due to sulfonyl groups

Key Observations :

  • The target compound’s fluoro group may improve stability against oxidative degradation compared to non-fluorinated analogs, as seen in other fluorinated drug candidates .
  • Para-substituted imidazole ketones (e.g., 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one) exhibit higher reactivity in condensation reactions (e.g., chalcone synthesis) due to reduced steric hindrance .

Table 3: Physicochemical Data

Compound Melting Point (°C) Solubility Notable Properties References
This compound Not reported Likely moderate High polarity due to F and imidazole
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 137.3–138.5 Low in water Crystalline solid; used in DFT studies
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one Not reported Ethanol-soluble Fused benzimidazole system

Key Observations :

  • The fluorine atom in the target compound likely enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability in biological systems.
  • Sulfonyl-containing analogs () exhibit higher melting points due to stronger intermolecular interactions, whereas imidazole derivatives may prioritize hydrogen bonding.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one, and how can reaction yields be optimized?

  • Methodological Answer : A key route involves bromination of a substituted acetophenone precursor (e.g., 1-(2,4-dichlorophenyl)ethan-1-one) followed by nucleophilic substitution with imidazole under reflux conditions. Optimization strategies include using RuCl(p-cymene) catalysts for asymmetric transfer hydrogenation to enhance enantioselectivity (up to 90% ee) and adjusting solvent polarity (e.g., ethanol or DMF) to improve imidazole coupling efficiency . Kinetic studies suggest maintaining temperatures between 80–100°C and reaction times of 8–12 hours for optimal yields (70–85%).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl (δ ~200 ppm). The imidazole C-H signals appear as singlets (δ 7.5–7.7 ppm).
  • FT-IR : Confirm ketone (C=O stretch at ~1680 cm⁻¹) and imidazole ring vibrations (C-N stretches at 1250–1350 cm⁻¹).
  • X-ray crystallography : Resolves dihedral angles between the phenyl and imidazole rings (e.g., 1.30° in analogous structures), critical for validating spatial orientation .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s antifungal potential?

  • Methodological Answer :

  • Broth microdilution assays (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus fumigatus (MIC50 values <10 µg/mL indicate activity).
  • Time-kill kinetics : Assess fungicidal vs. fungistatic behavior at 2× and 4× MIC over 24 hours.
  • Cytotoxicity screening using mammalian cell lines (e.g., HEK293) via MTT assays to determine selectivity indices (>10 preferred) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced sterol 14α-demethylase (CYP51) inhibition?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) using CYP51 crystal structures (PDB: 3JUV) identifies key interactions: (i) hydrogen bonding between the imidazole N3 and heme iron, (ii) hydrophobic contacts with Phe228/Leu375.
  • QSAR models : Correlate substituent lipophilicity (ClogP) and dipole moments with IC50 values. For example, adding a 4-fluorophenyl group improves binding affinity by 1.5 kcal/mol .
  • MD simulations : Validate binding stability over 100 ns trajectories (RMSD <2.0 Å) .

Q. What experimental strategies resolve contradictions between in vitro antifungal activity and in vivo efficacy?

  • Methodological Answer :

  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation).
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions; >90% binding may limit bioavailability.
  • Formulation optimization : Encapsulate in PEGylated liposomes to enhance tissue penetration (e.g., 3-fold increase in lung concentration in murine models) .

Q. How does fluorination at the phenyl ring influence photostability and metabolic resistance?

  • Methodological Answer :

  • Photodegradation studies : Expose to UV light (λ = 254 nm) for 24 hours; fluorinated analogs show <5% degradation vs. 20% for non-fluorinated derivatives.
  • CYP inhibition assays : Fluorine reduces metabolism by CYP2C9 (IC50 increases from 2.1 µM to >10 µM).
  • Mass spectrometry : Track hydroxylated metabolites (e.g., m/z +16) in hepatocyte incubations .

Q. What crystallographic data support the hypothesis of π-π stacking interactions in solid-state stability?

  • Methodological Answer :

  • Single-crystal X-ray analysis : For analogous compounds, π-π distances between phenyl and imidazole rings are 3.4–3.6 Å (ideal for stacking).
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 12% contribution from C-H···π interactions).
  • DSC/TGA : Correlate melting points (>200°C) with enhanced thermal stability due to stacking .

Data Contradiction Analysis

Q. When SAR studies conflict with docking predictions, how can researchers reconcile discrepancies?

  • Methodological Answer :

  • Free energy perturbation (FEP) : Calculate ΔΔG values for substituent mutations (e.g., -CF3 vs. -Cl) to validate docking poses.
  • Crystallographic fragment screening : Identify allosteric binding pockets not resolved in initial models.
  • Kinetic binding assays (SPR/BLI): Measure kon/koff rates; discrepancies may indicate non-equilibrium binding .

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